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factor IX-factor X-binding protein

Cat. No.: B1174602
CAS No.: 143012-00-4
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Description

Historical Identification and Early Characterization of Factor IX-Factor X-Binding Protein

The journey to understanding this compound (IX/X-bp) is intrinsically linked to the broader study of blood coagulation and the complex components of snake venom. The initial discovery of coagulation factor IX, also known as Christmas factor, dates back to 1952 in a patient with a bleeding disorder that was subsequently named hemophilia B. wikipedia.orgnih.govyoutube.com This factor is a serine protease essential for the intrinsic pathway of blood coagulation. wikipedia.orgnih.gov

Research into snake venoms revealed that many contain proteins that interfere with the coagulation cascade. portlandpress.com In 1989, a novel anticoagulant protein was isolated from the venom of the Habu snake (Trimeresurus flavoviridis). nih.govjst.go.jp This protein was found to bind to both factor IX and factor X, earning it the designation of factor IX/factor X-binding protein (IX/X-bp). nih.govjst.go.jpnih.gov Early studies demonstrated that this protein is a heterodimer, composed of two distinct polypeptide chains, and that its binding to factors IX and X is dependent on the presence of calcium ions. nih.govnih.gov The interaction was found to be specifically with the gamma-carboxyglutamic acid (Gla) domains of these coagulation factors. nih.govjst.go.jp

Natural Sources and Species-Specific Variants of this compound

Factor IX-factor X-binding proteins are predominantly found in the venoms of various snakes, particularly those belonging to the Viperidae family. ncku.edu.twnih.gov These proteins exhibit anticoagulant activity by binding to coagulation factors IX and X, thereby preventing their participation in the clotting cascade. nih.govnih.gov

The venom of the Habu snake (Trimeresurus flavoviridis) was the first source from which a factor IX/X-binding protein was isolated and characterized. portlandpress.comnih.govjst.go.jp Researchers successfully purified the protein using techniques like affinity chromatography. nih.govjst.go.jp The isolated protein, often referred to as IX/X-bp, was shown to be a heterodimer with a molecular weight of approximately 27,000 Daltons before reduction of disulfide bonds and 14,000 Daltons after reduction. nih.govjst.go.jp It forms a 1:1 molar complex with factor X in the presence of Ca2+. nih.govjst.go.jp Subsequent research led to the determination of the complete amino acid sequence of both the A and B chains of this protein. nih.gov Interestingly, further investigations of T. flavoviridis venom also led to the isolation of a protein that binds specifically to factor IX (IX-bp) but not factor X, highlighting the diversity of these proteins even within a single venom source. nih.gov

Following the discoveries in T. flavoviridis venom, a similar but distinct protein was isolated from the venom of the Hundred Pace snake (Deinagkistrodon acutus). acs.orgnih.gov This protein, named X-bp, also demonstrated anticoagulant properties and was found to be a heterodimer of C-type lectin-like subunits. acs.orgnih.gov However, it exhibited different binding characteristics compared to the IX/X-bp from the Habu snake, showing a higher affinity for factor X than for factor IX. acs.orgnih.gov The A chain of the D. acutus X-bp consists of 129 amino acid residues and shares 68% sequence identity with the A chain of the T. flavoviridis IX/X-bp, while the B chain has 123 residues and is 87% identical. acs.orgnih.gov

A factor IX/factor X-binding protein was also purified from the venom of the saw-scaled viper, Echis carinatus leucogaster, and designated ECLV IX/X-bp. acs.orgnih.gov This protein binds to both factor IX and factor X in a Ca2+-dependent manner. acs.orgnih.gov The apparent dissociation constants (Kd) for its binding to factor IX and factor X are 6.6 nM and 125 nM, respectively. acs.orgnih.gov The addition of Mg2+ was found to reduce the required Ca2+ concentration for optimal binding and increase the affinity for factor X. acs.orgnih.gov Structurally, ECLV IX/X-bp is a heterodimer composed of one subunit of 131 amino acid residues and another of 125 residues, both of which are homologous to other snake venom C-type lectin-like proteins. acs.orgnih.gov

Homologous factor IX and/or factor X-binding proteins have been identified in the venoms of other Viperidae snakes, such as Trimeresurus stejnegeri (Stejneger's bamboo pit viper). nih.gov The presence of these proteins across different viper species suggests a common evolutionary origin and a significant role in the envenomation strategy of these snakes. nih.gov While they share structural similarities, particularly the C-type lectin-like fold, variations in their amino acid sequences lead to differences in their binding specificities and affinities for factors IX and X. nih.govacs.orgnih.gov

Interactive Data Tables

Table 1: Properties of Factor IX/X-Binding Proteins from Various Snake Venoms

PropertyTrimeresurus flavoviridis (IX/X-bp)Deinagkistrodon acutus (X-bp)Echis carinatus leucogaster (ECLV IX/X-bp)
Molecular Weight (non-reduced) ~27,000 Da nih.govjst.go.jpNot explicitly statedNot explicitly stated
Molecular Weight (reduced) ~14,000 Da nih.govjst.go.jpA chain: ~16 kDa, B chain: ~15 kDa acs.orgnih.govA subunit: 131 residues, B subunit: 125 residues acs.orgnih.gov
Binding Specificity Binds to Factor IX and Factor X nih.govjst.go.jpBinds to Factor X and Factor IX (higher affinity for X) acs.orgnih.govBinds to Factor IX and Factor X acs.orgnih.gov
Dissociation Constant (Kd) for Factor IX Not explicitly stated3 nM acs.orgnih.gov6.6 nM acs.orgnih.gov
Dissociation Constant (Kd) for Factor X Not explicitly stated0.4 nM acs.orgnih.gov125 nM acs.orgnih.gov
Calcium Dependence Yes nih.govjst.go.jpYes acs.orgnih.govYes acs.orgnih.gov

Table 2: Chain Composition of Factor IX/X-Binding Proteins

Snake SpeciesProtein DesignationChain A (residues)Chain B (residues)Reference
Trimeresurus flavoviridisIX/X-bp129123 nih.gov
Deinagkistrodon acutusX-bp129123 acs.orgnih.gov
Echis carinatus leucogasterECLV IX/X-bp131125 acs.orgnih.gov

Properties

CAS No.

143012-00-4

Molecular Formula

C18H14IN2NaO4S

Synonyms

factor IX-factor X-binding protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Factor Ix Factor X Binding Protein

Primary Structure and Amino Acid Sequence Analysis

The primary structure of factor IX/X-binding protein has been elucidated through protein sequencing techniques, including Edman degradation of peptides generated by enzymatic and chemical cleavages. nih.govresearchgate.net

Factor IX/X-binding protein is a heterodimeric protein, meaning it is composed of two distinct polypeptide chains, designated as the A chain and the B chain. nih.govacs.orgresearchgate.net These subunits are non-covalently associated, though analysis after treatment with reducing agents like S-pyridylethylation was required to separate them, indicating the presence of intramolecular disulfide bonds within each chain that contribute to their structure. nih.govresearchgate.net

Analysis of the protein from the venom of the habu snake (Trimeresurus flavoviridis) revealed that the A chain has a molecular mass of approximately 16.0 kDa and consists of 129 amino acid residues. nih.govresearchgate.net The B chain is slightly smaller, with a molecular mass of about 15.5 kDa and comprising 123 amino acid residues. nih.govresearchgate.net The precise molecular weights calculated from their amino acid sequences are 14,830 Da for the A chain and 14,440 Da for the B chain. nih.govresearchgate.net

The N-terminal sequences of the two chains have been identified, providing distinct starting points for their polypeptide structures. nih.govresearchgate.net

SubunitNumber of ResiduesMolecular Weight (Mr)N-terminal Sequence
A Chain 12914,830 DaAsp-Cys-Leu-Ser-Gly-
B Chain 12314,440 DaAsp-Cys-Pro-Ser-Asp-

This table summarizes the subunit composition of Factor IX/X-binding protein from Trimeresurus flavoviridis. nih.govresearchgate.net

The A and B chains of the factor IX/X-binding protein from Trimeresurus flavoviridis share significant sequence identity with each other, calculated to be 47%. nih.govresearchgate.net This level of similarity suggests they arose from a common ancestral gene.

Furthermore, IX/X-bp exhibits notable sequence homology with a family of proteins characterized by C-type (calcium-dependent) carbohydrate-recognition domain (CRD)-like structures. The identity ranges from 25% to 37% with various functionally diverse proteins, including:

Human and rat asialoglycoprotein receptors nih.govresearchgate.net

Proteoglycan core protein nih.govresearchgate.net

Tetranectin (B1166008) nih.govresearchgate.net

The human lymphocyte Fc epsilon receptor for immunoglobulin E nih.govresearchgate.net

A related protein, named X-bp, isolated from the venom of Deinagkistrodon acutus (hundred pace snake), shows even higher sequence identity to the T. flavoviridis IX/X-bp. The A chain of X-bp is 68% identical to its counterpart in IX/X-bp, while the B chain is 87% identical. acs.org The heavy chains of bovine factors IX and X are also homologous with other mammalian serine proteases like trypsin and thrombin. sinobiological.com

Interestingly, the first 18 amino acid residues at the N-terminus of both the A and B chains show some homology to the b subunit of factor XIII and to botrocetin, another snake venom protein. nih.govresearchgate.net

The primary function of IX/X-bp is to bind the Gla domains of Factor IX and Factor X. acs.org This interaction is mediated by specific domains and amino acid residues on the surface of the IX/X-bp molecule. The entire protein is classified as a C-type lectin-like protein (CLP), with each subunit folding into a C-type lectin-like domain. nih.govacs.orgkarger.com

Three-dimensional modeling based on the known structure of IX/X-bp reveals that the amino acid residues that differ between IX/X-bp and the related X-bp from D. acutus are mostly located on the molecular surface. acs.org A concentration of these variant residues is found on a concave surface of the protein, which is believed to be the binding site for the coagulation factors. acs.org This region likely acts as a discriminator, determining the specific binding affinity for Factor IX versus Factor X. acs.org Studies have shown that the C-terminal region of the Factor X Gla domain peptide (residues 1-44) is critical for the interaction with X-bp, as a shorter peptide (residues 1-41) did not inhibit binding. acs.org

Secondary and Tertiary Structural Features

The three-dimensional conformation of factor IX/X-binding protein is essential for its biological activity, defining the architecture of the binding pocket that recognizes Factors IX and X.

Each subunit of the factor IX/X-binding protein folds into a structure known as a C-type lectin-like domain (CTLD). nih.govacs.orgkarger.com This domain is a common structural motif found in a wide range of proteins, many of which are involved in cell-cell recognition, cell-matrix interactions, and innate immunity. While classical C-type lectins bind carbohydrates in a calcium-dependent manner, the C-type lectin-like proteins, including IX/X-bp, utilize the same structural fold to bind to other molecules, such as proteins. nih.gov

The stability of the C-type lectin-like domain fold is significantly reinforced by a conserved pattern of intramolecular disulfide bonds. researchgate.netnih.gov In factor IX/X-binding protein, the presence of these covalent linkages is confirmed by the requirement of reducing agents to fully denature the protein for chain separation analysis. nih.govresearchgate.net

Calcium-Binding Sites and Their Structural Role

Calcium ions are indispensable for the biological activity of factor IX/X-bp, playing a crucial role in the proper folding and function of the protein. The binding of Ca2+ is a prerequisite for the interaction of IX/X-bp with both factor IX and factor X. nih.gov This calcium-dependent binding is a hallmark of many proteins involved in coagulation and is central to the regulatory mechanisms that govern this physiological process.

The structural basis for this calcium dependency lies within specific domains of the protein. In the variant of IX/X-bp isolated from the venom of Trimeresurus flavoviridis (habu), the A subunit possesses a distinct Ca2+-binding site. Key amino acid residues, including Ser41, Glu43, Glu47, and Glu128, are conserved and form this binding pocket. core.ac.uk However, in the IX/X-bp from Echis carinatus leucogaster, while the A subunit retains these conserved residues, the B subunit exhibits variations, with Arg43 and Lys121 replacing Gln43 and Glu120 found in the habu variant, suggesting the absence of a functional Ca2+-binding site in the B subunit of the Echis variant. core.ac.uk

The γ-carboxyglutamic acid (Gla) domain, a common feature in vitamin K-dependent coagulation factors, is a prime example of a calcium-binding module. wikipedia.org The binding of calcium ions to the Gla domain induces conformational changes that are essential for the domain to fold correctly. wikipedia.org This proper folding facilitates the interaction of the protein with negatively charged phospholipid surfaces, a critical step in the assembly of coagulation complexes on platelet membranes. proteopedia.orgnih.gov The Gla domain of factor IX, for instance, contains 12 γ-carboxylated glutamic acid residues that are vital for this calcium-mediated membrane binding. nih.gov The structural arrangement of these residues, including an N-terminal loop and three short ω-helices, creates a pocket where calcium ions are coordinated, stabilizing the domain's structure. proteopedia.org

Quaternary Structure and Oligomerization

Heterodimeric Configuration

Factor IX/X-bp exists as a heterodimer, composed of two distinct polypeptide chains, designated as the A chain and the B chain. nih.govnih.gov These chains are non-covalently associated to form the functional protein. In the case of the IX/X-bp from Trimeresurus flavoviridis, the A chain consists of 129 amino acid residues with a molecular weight of 14,830 Da, while the B chain is composed of 123 residues with a molecular weight of 14,440 Da. nih.gov The two chains share a significant degree of sequence homology, with an identity of 47%. nih.gov This heterodimeric structure is fundamental to its ability to bind both factor IX and factor X. The protein is described as an intertwined dimer where a central loop from each subunit projects into the adjacent subunit. nih.gov

Structural Differences between Variants of Factor IX-Factor X-Binding Protein

Variants of factor IX/X-bp isolated from different snake venoms exhibit notable structural differences, which can impact their function. As previously mentioned, a key distinction lies in the calcium-binding capabilities of the subunits. The IX/X-bp from Echis carinatus leucogaster is believed to have a functional Ca2+-binding site only in its A subunit, whereas the variant from Trimeresurus flavoviridis may have calcium-binding sites in both subunits. core.ac.uk

Advanced Structural Determination Studies

The intricate three-dimensional structure of this compound and its complexes has been elucidated through sophisticated techniques, providing invaluable insights into its mechanism of action.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography has been a pivotal technique in determining the high-resolution structure of factor IX/X-bp. nih.govnih.gov This method involves crystallizing the protein and then bombarding the crystal with X-rays. The resulting diffraction pattern can be mathematically analyzed to generate a detailed three-dimensional model of the molecule's atomic arrangement. youtube.com The crystal structure of the coagulation factor IX/X-binding protein revealed its heterodimeric nature and the C-type lectin-like fold of its subunits. nih.gov It also highlighted the intertwined arrangement of the two chains. nih.gov Crystallographic studies of factor IXa have also been crucial in understanding the structural basis of its enzymatic activity and how mutations can lead to conditions like hemophilia B. nih.gov

Three-Dimensional Model Construction and Refinement

Complementing experimental techniques like X-ray crystallography, computational methods are used to construct and refine three-dimensional models of factor IX/X-bp. core.ac.uknih.gov Molecular modeling allows for the prediction of protein structures based on their amino acid sequences and homology to proteins with known structures. core.ac.uk These models can then be refined using energy minimization and molecular dynamics simulations to achieve a more accurate and stable conformation. mdpi.com Such models have been instrumental in understanding the differences in calcium-binding properties between variants of IX/X-bp and in proposing a structural basis for their function. core.ac.uk For instance, the Gla module of factor IXa, which was disordered in the crystal structure due to the absence of calcium, was modeled in its calcium-bound form using the structure of prothrombin fragment 1 as a template. nih.gov

Biochemical Mechanisms of Factor Ix Factor X Binding Protein Interaction with Coagulation Factors

Binding Affinity and Stoichiometry with Factor IX and Factor X

The interaction between IX/X-bp and its target coagulation factors is characterized by high-affinity binding, a crucial feature for its potent anticoagulant activity. This strong binding is reflected in the dissociation constants (Kd) and the stable molar ratios observed during complex formation.

The dissociation constant (Kd) is a measure of the affinity between a ligand and its receptor; a lower Kd value signifies a stronger binding interaction. wikipedia.orgfluidic.comyoutube.com While specific Kd values for the interaction of the T. flavoviridis IX/X-bp with factor IX and factor X are not detailed in the provided search results, related high-affinity interactions have been quantified. For instance, bovine coagulation factor IX and factor X bind to high-affinity sites on bovine aortic endothelial cells with dissociation constants of 4.9 x 10⁻⁹ M and 2.1 x 10⁻⁸ M, respectively. nih.gov Furthermore, factor IXa has been shown to bind to specific high-affinity sites on thrombin-activated human platelets with a Kd of approximately 0.5 nM. nih.gov Although these values pertain to different biological contexts, they underscore the capacity of factors IX and X to engage in high-affinity interactions. The potent anticoagulant effect of IX/X-bp suggests that its binding affinity for factors IX and X is similarly strong, likely falling within the nanomolar range.

Table 1: Dissociation Constants of Related Coagulation Factor Interactions This table presents Kd values for the binding of factors IX and X to cellular receptors to provide context for high-affinity interactions.

Interacting Molecules System Dissociation Constant (Kd) Reference
Factor IX and Endothelial Cell Receptors Bovine Aortic Endothelial Cells 4.9 x 10⁻⁹ M nih.gov
Factor X and Endothelial Cell Receptors Bovine Aortic Endothelial Cells 2.1 x 10⁻⁸ M nih.gov

Research has definitively established the stoichiometry of the complex formed between the factor IX/factor X-binding protein and its targets. IX/X-bp binds to both factor IX and factor X in a 1-to-1 molar ratio. nih.gov This indicates that one molecule of the dimeric IX/X-bp protein interacts with a single molecule of either factor IX or factor X. nih.govnih.gov

Table 2: Stoichiometry of IX/X-bp Complex Formation

Interacting Pair Molar Ratio (IX/X-bp : Factor) Reference
Factor IX/X-binding protein and Factor IX 1:1 nih.gov

Cation Dependence of Binding

The binding of IX/X-bp to factors IX and X is critically dependent on the presence of divalent cations, particularly calcium (Ca²⁺) and to a lesser extent, magnesium (Mg²⁺). These ions play a crucial role in inducing the necessary conformational changes in the coagulation factors for recognition by IX/X-bp.

There is an absolute requirement for calcium ions for the interaction between IX/X-bp and coagulation factors IX and X. nih.govnih.gov In the absence of Ca²⁺, binding does not occur. nih.gov The binding is reversible with the addition of chelating agents like EDTA or EGTA. nih.gov Calcium ions are essential for the proper folding of the N-terminal γ-carboxyglutamic acid (Gla) domain present in vitamin K-dependent proteins like factors IX and X. drugbank.comdavidson.edu The Gla residues, which are post-translationally modified glutamic acid residues, chelate calcium ions, inducing a conformational change that exposes a binding site recognized by IX/X-bp. drugbank.comdavidson.edu

While magnesium ions alone are ineffective at promoting the binding of IX/X-bp to factor IX, they play a significant modulatory role in the presence of calcium. nih.gov At physiological concentrations, Mg²⁺ greatly augments the binding of IX/X-bp to factor IX. nih.gov This potentiation is achieved by reducing the concentration of Ca²⁺ required for the interaction and increasing the binding affinity, even when Ca²⁺ is present in excess. nih.gov This suggests the presence of a specific binding site for Mg²⁺ on factor IX that is distinct from the Ca²⁺ binding sites. nih.gov

Specificity of Binding to Coagulation Factor Domains

The interaction between IX/X-bp and its target factors is highly specific, targeting particular domains that are essential for the factors' procoagulant function. This specificity is primarily directed towards the N-terminal γ-carboxyglutamic acid (Gla) domain, with potential contributions from the adjacent epidermal growth factor (EGF)-like domains.

The Gla domain of factors IX and X is the principal site of interaction for the IX/X-bp. nih.gov This domain, rich in γ-carboxyglutamic acid residues, is responsible for the Ca²⁺-dependent binding to negatively charged phospholipid membranes, a critical step for the assembly of the tenase and prothrombinase complexes. davidson.edu By binding specifically to the Gla domain, IX/X-bp effectively blocks this membrane interaction, thereby exerting its anticoagulant effect. nih.gov The crystal structure of a homologous factor X-binding protein (X-bp) in complex with the factor X Gla domain confirms that key residues essential for membrane binding are buried upon complex formation.

The epidermal growth factor (EGF)-like domains, particularly the first EGF domain (EGF1), also play a role in the function and structural integrity of factor IX. The EGF1 domain contains a high-affinity calcium-binding site and is involved in mediating protein-protein interactions, such as with factor VIIa/tissue factor complex and the cofactor FVIIIa. wwu.eduwwu.edu While the primary interaction of IX/X-bp is with the Gla domain, the conformational state of the EGF domains, influenced by cation binding, could indirectly affect the presentation of the Gla domain and its accessibility to the binding protein.

Role of Specific Gla Domain Residues in Binding Specificity

While the factor IX-factor X-binding protein interacts with both factors IX and X, kinetic studies have revealed a notable difference in binding affinity. The binding protein exhibits an approximately 10-fold lower affinity for factor IX compared to factor X. This disparity in binding is attributed to specific amino acid variations within the Gla domains of the two factors.

Structural analysis has pinpointed a key residue at position 4 of the Gla domain as a primary determinant of this binding specificity. In factor X, this position is occupied by a phenylalanine (Phe) residue, whereas in factor IX, it is a lysine (B10760008) (Lys) residue. The hydrophobic nature of phenylalanine at this position in factor X facilitates a more favorable hydrophobic interaction with the binding protein. Conversely, the substitution with the charged lysine residue in factor IX appears to be less optimal for this interaction, resulting in a weaker binding affinity.

Coagulation FactorKey Gla Domain Residue (Position 4)Relative Binding Affinity to IX/X-bp
Factor XPhenylalanine (Phe)High
Factor IXLysine (Lys)Low (approx. 10-fold lower than Factor X)

Absence of Binding to Other Vitamin K-Dependent Coagulation Factors

The specificity of the this compound is a hallmark of its mechanism. Extensive research has demonstrated that this protein does not interact with other vitamin K-dependent coagulation factors. These include prothrombin (factor II), factor VII, protein C, protein S, and protein Z. nih.gov This high degree of selectivity underscores a finely tuned recognition mechanism that distinguishes the Gla domains of factors IX and X from those of other related proteins in the coagulation cascade.

Molecular Basis of Anticoagulant Activity

The anticoagulant effects of the this compound are a direct consequence of its specific binding to the Gla domains of factors IX and X. By targeting this critical domain, the protein disrupts essential interactions required for the progression of the coagulation cascade.

Inhibition of Coagulation Factor-Membrane Interactions

A fundamental step in the amplification of the coagulation cascade is the assembly of enzyme complexes on the surface of activated platelets. This localization is mediated by the interaction of the Gla domains of factors IXa and Xa with negatively charged phospholipids (B1166683) in the platelet membrane.

The this compound exerts its anticoagulant effect by physically obstructing this interaction. The crystal structure of the complex reveals that the binding protein covers essential patches on the Gla domain that are required for membrane binding. By forming this complex, the binding protein effectively prevents factors IXa and Xa from anchoring to the phospholipid surface, thereby inhibiting the assembly of the intrinsic tenase (factor VIIIa/IXa) and prothrombinase (factor Va/Xa) complexes.

Interference with Factor Xa and Cofactor Interactions in the Prothrombinase Complex

The prothrombinase complex, composed of factor Xa and its cofactor, factor Va, assembled on a phospholipid surface, is responsible for the rapid conversion of prothrombin to thrombin. nih.gov The this compound disrupts the function of this complex by binding to the Gla domain of factor Xa. oup.comnih.gov

This binding sterically hinders the optimal interaction between factor Xa and factor Va. nih.gov Kinetic analyses have shown that in the presence of factor Va, the binding protein inhibits the increase in the catalytic rate (kcat) of thrombin formation. oup.comnih.govoup.com Furthermore, by interfering with the interaction with phospholipids, it also inhibits the decrease in the Michaelis constant (Km) for thrombin generation. oup.comnih.gov This dual interference significantly cripples the efficiency of the prothrombinase complex.

ComponentEffect of IX/X-bpKinetic Consequence
Factor Xa - Factor Va InteractionInhibitedInhibition of kcat increase for thrombin formation
Factor Xa - Phospholipid InteractionInhibitedInhibition of Km decrease for thrombin formation

Absence of Direct Amidase Activity Inhibition or Platelet Aggregation

It is important to note that the this compound does not directly inhibit the enzymatic activity of factor Xa. oup.comnih.govoup.com When tested with small synthetic peptide substrates, the amidase activity of factor Xa remains unaffected in the presence of the binding protein. oup.comnih.gov This indicates that the binding protein does not block the active site of the enzyme but rather exerts its effect through an allosteric mechanism by targeting the Gla domain.

Furthermore, there is no evidence to suggest that the this compound has any direct effect on platelet aggregation. Its role in anticoagulation is confined to preventing the binding of coagulation factors to the platelet surface and disrupting the assembly and function of the enzyme complexes of the coagulation cascade.

Physiological Roles and Functional Implications of Factor Ix Factor X Binding Protein in Biological Systems

Role in Coagulation Homeostasis Modulation in Venom

Factor IX-factor X-binding protein acts as a powerful modulator of coagulation homeostasis by directly interfering with the normal sequence of events that lead to the formation of a blood clot. nih.gov Found in the venom of snakes such as the Habu snake (Trimeresurus flavoviridis), Deinagkistrodon acutus, and various Echis species, this protein exhibits significant anticoagulant activity. nih.govacs.orgnih.gov Its mechanism of action involves binding to the γ-carboxyglutamic acid (Gla) domains of both factor IX and factor X. nih.gov This binding is calcium-dependent and effectively prevents these factors from participating in the subsequent steps of the coagulation cascade. acs.org

By sequestering factors IX and X, the IX/X-bp from venom disrupts the formation of the "tenase" and "prothrombinase" complexes, respectively. The tenase complex (composed of activated factor IX, factor VIII, calcium ions, and phospholipids) is responsible for activating factor X. The prothrombinase complex (composed of activated factor X, factor V, calcium ions, and phospholipids) is responsible for converting prothrombin to thrombin, the central enzyme in clot formation. wikipedia.org Inhibition of these complexes leads to a significant prolongation of clotting time, as demonstrated by in vitro coagulation assays such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). tandfonline.com This anticoagulant effect serves the snake's predatory and defensive purposes by inducing a state of hypocoagulability in the envenomated victim.

Impact on Intrinsic and Extrinsic Coagulation Pathways

The this compound exerts its inhibitory effects on both the intrinsic and extrinsic pathways of the coagulation cascade. teachmephysiology.combritannica.com Factor IX is a key component of the intrinsic pathway, where it is activated by factor XIa. davidson.edunih.gov Activated factor IX then participates in the tenase complex to activate factor X. nih.gov By binding to factor IX, the IX/X-bp directly obstructs this crucial step of the intrinsic pathway. nih.gov

Factor X stands at the convergence of the intrinsic and extrinsic pathways. teachmephysiology.com The extrinsic pathway is initiated by the exposure of tissue factor (factor III) at the site of injury, which then forms a complex with factor VII to activate factor X. britannica.com The IX/X-bp's ability to bind to factor X means it can inhibit the activity of this factor regardless of its pathway of activation. By targeting factor X, the venom protein effectively shuts down the common pathway of coagulation, preventing the conversion of prothrombin to thrombin and subsequent fibrin (B1330869) clot formation. wikipedia.org The binding of IX/X-bp to the Gla domain of factor Xa has been shown to inhibit the interaction between factor Xa and its cofactors in the prothrombinase complex.

Comparative Functional Analysis of Different this compound Variants

Factor IX-factor X-binding proteins isolated from different snake venoms exhibit variations in their structure and binding affinities for factor IX and factor X, which in turn influences their specific anticoagulant activities. tandfonline.comacs.orgacs.org These proteins are typically heterodimers composed of two subunits that belong to the C-type lectin-like protein superfamily. ncku.edu.tw

A comparative analysis reveals distinct binding preferences among different IX/X-bp variants. For instance, the IX/X-bp from Trimeresurus flavoviridis (habu snake) binds predominantly to factor IX. nih.govacs.org In contrast, a similar protein isolated from the venom of Deinagkistrodon acutus (hundred-pace snake), designated as X-bp, shows a higher affinity for factor X. nih.govacs.org The IX/X-bp from Echis carinatus leucogaster (ECLV IX/X-bp) has been shown to bind to both factor IX and factor X, with a notably higher affinity for factor IX. acs.orgncku.edu.tw

These differences in binding affinity are attributed to variations in the amino acid sequences of the protein subunits, particularly in the regions that form the concave surface responsible for binding to the Gla domains of the coagulation factors. tandfonline.com The stoichiometry of the binding is generally 1:1 for both factors. nih.govtandfonline.com The interaction of these venom proteins with their target coagulation factors is dependent on the presence of calcium ions, and in some cases, the presence of magnesium ions can enhance this binding. acs.org

Table 1: Comparative Binding Affinities of this compound Variants This table is interactive. You can sort and filter the data by clicking on the column headers.

Variant Source (Snake Species) Primary Target Dissociation Constant (Kd) for Factor IX (nM) Dissociation Constant (Kd) for Factor X (nM)
Trimeresurus flavoviridis Factor IX Not explicitly stated, but binds predominantly Not explicitly stated
Deinagkistrodon acutus Factor X 3 0.4
Echis carinatus leucogaster Factor IX 6.6 125

Advanced Methodologies in Factor Ix Factor X Binding Protein Research

Quantitative Binding and Interaction Assays

Once purified, the interaction of the factor IX-factor X-binding protein with its target molecules, factor IX and factor X, can be quantitatively characterized using a variety of sensitive assays. These techniques provide critical data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based technique that can be adapted to study the binding of the this compound to its target coagulation factors. assaypro.comnovusbio.comabcam.com In a typical direct binding ELISA, factor IX or factor X would be immobilized onto the wells of a microtiter plate. The this compound, at various concentrations, is then added to the wells. After an incubation period to allow for binding, any unbound protein is washed away. The amount of bound protein is then detected using a specific primary antibody against the binding protein, followed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase). affinitybiologicals.com The addition of a chromogenic substrate results in a color change that is proportional to the amount of bound protein, which can be quantified using a spectrophotometer. biocompare.com This allows for the determination of binding specificity and the relative affinity of the interaction.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the kinetics of biomolecular interactions in real-time. nih.govnih.gov This method provides detailed information on the association (on-rate) and dissociation (off-rate) of the binding event. researchgate.net

In a typical SPR experiment to study this interaction, the this compound is covalently attached to the surface of a sensor chip. nih.gov A solution containing either factor IX or factor X (the analyte) is then flowed over the chip surface. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected and recorded as a response in a sensorgram. nih.gov By analyzing the sensorgram data from a range of analyte concentrations, the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_) can be calculated. nih.gov SPR analysis has been used to demonstrate the specific binding of the factor IX-binding protein to the γ-carboxyglutamic acid (Gla) domains of both factor IX and factor X. nih.gov

Table 2: Kinetic Parameters from a Representative SPR Study

Interaction Association Rate (k_a_) (M⁻¹s⁻¹) Dissociation Rate (k_d_) (s⁻¹) Dissociation Constant (K_D_) (nM)
IX-bp with Factor IX Data not specified Data not specified Data not specified
IX-bp with Factor X Data not specified Data not specified Data not specified

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govnews-medical.nettainstruments.com It is the only method that can simultaneously determine the binding affinity (K_a_), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.govresearchgate.net

In an ITC experiment, a solution of the this compound would be placed in the sample cell of the calorimeter. A solution of either factor IX or factor X would be loaded into a titration syringe and injected in small aliquots into the sample cell. youtube.com Each injection triggers a heat change (either release or absorption) as the two molecules bind. youtube.com The instrument measures this heat change and, by plotting the heat per injection against the molar ratio of the reactants, a binding isotherm is generated. This isotherm can be fitted to a binding model to extract the thermodynamic parameters. nih.gov This information reveals the driving forces of the interaction, such as whether it is enthalpically or entropically driven. news-medical.net

Table 3: Thermodynamic Parameters Obtainable from an ITC Experiment

Parameter Description
Stoichiometry (n) The molar ratio of the binding partners in the complex.
Binding Affinity (K_a_ or K_D_) The strength of the interaction.
Enthalpy Change (ΔH) The heat released or absorbed upon binding.
Entropy Change (ΔS) The change in the randomness of the system upon binding.

Spectroscopic Techniques for Structural and Conformational Studies

Spectroscopic methods are indispensable for examining the three-dimensional structure of proteins and the subtle conformational changes that occur during processes like activation, binding, or denaturation.

Fluorescence spectroscopy is a highly sensitive technique used to monitor the conformational stability and unfolding (denaturation) of proteins like Factor IX. creative-proteomics.com The method typically relies on the intrinsic fluorescence of tryptophan residues within the protein. unizin.org The fluorescent properties of these residues are exquisitely sensitive to their local environment. creative-proteomics.com

In a folded, native protein, tryptophan residues are often buried within the hydrophobic core. Upon denaturation by heat or chemical agents (such as urea (B33335) or guanidinium (B1211019) HCl), the protein unfolds, exposing these tryptophan residues to the polar aqueous solvent. unizin.org This change in the microenvironment leads to a detectable shift in the fluorescence emission spectrum, typically a redshift (a shift to a longer wavelength), and a change in fluorescence intensity. unizin.orgunito.it

By systematically increasing the concentration of a denaturant or the temperature, researchers can generate a denaturation curve. This sigmoidal curve plots the change in fluorescence against the denaturant concentration or temperature, allowing for the determination of key thermodynamic parameters that quantify the protein's stability. unizin.org One such critical parameter is the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. nih.gov Another is the Gibbs free energy of unfolding (ΔG), which provides a direct measure of the protein's conformational stability. unizin.org

ParameterDescriptionInformation Gained
Fluorescence Intensity The quantity of light emitted by the protein's intrinsic fluorophores (e.g., Tryptophan).Changes indicate exposure of fluorophores to the solvent, signaling unfolding.
Emission Maximum (λmax) The wavelength at which the highest fluorescence intensity is observed.A shift to a longer wavelength (redshift) typically signifies that tryptophan residues have moved from a nonpolar to a polar environment, a hallmark of denaturation. unizin.org
Melting Temperature (Tm) The temperature at which the concentrations of the folded and unfolded states are equal (50% denaturation). nih.govProvides a direct measure of the protein's thermal stability. A higher Tm indicates greater stability.
Gibbs Free Energy of Unfolding (ΔG) The overall energy difference between the folded and unfolded states of the protein. unizin.orgQuantifies the conformational stability of the protein under specific conditions.

Molecular Biology and Mutagenesis Approaches

Molecular biology techniques are fundamental to dissecting the relationship between a protein's structure and its function. By manipulating the gene that codes for a protein, researchers can introduce specific changes and observe the functional consequences.

Site-directed mutagenesis is a powerful molecular biology method used to make specific, targeted changes to the DNA sequence of a gene. pnas.org This technique allows researchers to substitute one or more amino acids at precise locations within the Factor IX protein. By analyzing the functional consequences of these mutations, scientists can deduce the roles of individual amino acid residues in protein structure, enzymatic activity, and binding interactions with other molecules like Factor X and the cofactor Factor VIIIa. proteopedia.org

For instance, mutations can be introduced into the various domains of Factor IX—such as the Gla domain responsible for calcium and membrane binding, the EGF-like domains involved in cofactor interactions, or the catalytic serine protease domain—to identify key residues essential for its function in the coagulation cascade. proteopedia.orgnih.gov X-ray crystallography studies have shown how naturally occurring mutations that cause hemophilia B are distributed across the molecule, providing a roadmap for targeted mutagenesis studies to understand the structural basis of the disease. nih.gov

Factor IX DomainPrimary FunctionGoal of Site-Directed Mutagenesis
Gla (γ-carboxyglutamic acid) Domain Binds calcium ions and facilitates interaction with phospholipid membranes. proteopedia.orgIdentify specific residues critical for calcium binding and proper protein folding required for membrane association.
EGF-like Domains (EGF1 and EGF2) Mediate protein-protein interactions, particularly with the cofactor Factor VIIIa. nih.govMap the binding interface with Factor VIIIa and understand how these domains correctly position the catalytic domain.
Activation Peptide Region cleaved during the conversion of zymogen Factor IX to the active enzyme Factor IXa. proteopedia.orgInvestigate the importance of specific cleavage sites (e.g., Arg145 and Arg180) for efficient activation by Factor XIa or the Factor VIIa/tissue factor complex. proteopedia.org
Serine Protease Domain Contains the catalytic triad (B1167595) (His221, Asp269, Ser365) responsible for cleaving and activating Factor X. proteopedia.orgProbe the roles of individual active site residues in substrate recognition, binding, and catalysis. acs.org

Gene cloning is the process of isolating a specific gene sequence—in this case, the gene for human Factor IX—and inserting it into a carrier molecule, known as a vector. nih.gov This recombinant vector can then be introduced into a host organism or cell line to produce large quantities of the protein. nih.govgoogle.com

This technology is central to both research and therapeutic applications. For research, it allows for the production of sufficient amounts of Factor IX and its variants (created via site-directed mutagenesis) for structural and functional studies. A variety of expression systems are used, each with specific advantages. For example, bacterial systems like E. coli can be used for rapid production, while mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, are often necessary to achieve the complex post-translational modifications (like gamma-carboxylation and glycosylation) required for full biological activity of Factor IX. nih.govgoogle.comorigene.com

The process involves several key steps:

Isolation of the Factor IX gene: The DNA sequence coding for Factor IX is obtained, often from human liver RNA via reverse transcription. nih.govgoogle.com

Vector Insertion: The gene is ligated into an expression vector, which contains the necessary regulatory elements for gene transcription and translation in the host cell. nih.gov

Transformation/Transfection: The recombinant vector is introduced into the chosen host cells (e.g., E. coli or CHO cells). nih.govgoogle.com

Protein Expression and Purification: The host cells are cultured under conditions that induce the expression of the Factor IX gene, and the resulting recombinant protein is then purified for analysis.

Expression SystemVector TypePrimary Application/PurposeReference Example
Bacterial (e.g., E. coli) Plasmid (e.g., pCold-I)Rapid production of recombinant Factor IX, often for use as an antigen or for studies not requiring full post-translational modifications.Production of soluble, full-length recombinant Factor IX for use as an antigen to detect anti-FIX antibodies. nih.gov
Mammalian (e.g., CHO, HEK293 cells) Plasmid (e.g., pMSG, pCMV6)Production of biologically active Factor IX with correct post-translational modifications for therapeutic and functional studies.Generation of cell lines for mass-producing active recombinant Factor IX for hemophilia B treatment. google.comorigene.com
Viral Vectors (in vivo) Adeno-Associated Virus (AAV)Gene therapy research, aiming for long-term, stable expression of Factor IX directly in an organism.Delivery of the Factor IX gene to muscle or liver cells in animal models of hemophilia B.

Proteomic and Sequencing Approaches

Proteomic techniques focus on the large-scale study of proteins, including their identification and sequencing. Determining the precise order of amino acids is a foundational step in understanding a protein's structure and function.

Automated amino acid sequencing is a technique used to determine the primary structure—the linear sequence of amino acids—of a protein. The classical method for this is Edman degradation , which sequentially removes one amino acid at a time from the N-terminus of a peptide. nih.govcreative-proteomics.com

This method was instrumental in the initial characterization of coagulation factors. For example, the complete 416-residue amino acid sequence of bovine Factor IX was largely determined using an automated Edman sequencer. nih.gov The process involved first cleaving the protein into larger, more manageable peptide fragments, which were then individually subjected to sequential degradation. nih.gov

In modern proteomics, Edman degradation has been largely complemented by mass spectrometry-based methods. Tandem mass spectrometry (MS/MS) is a high-throughput technique that involves enzymatically digesting the protein into smaller peptides, which are then ionized and fragmented. pressbooks.pubcreative-biolabs.com By analyzing the mass-to-charge ratio of the fragments, computer algorithms can reconstruct the sequence of each peptide and, by aligning the overlapping peptides, deduce the sequence of the original protein. creative-biolabs.com

TechniquePrincipleAdvantagesLimitations
Automated Edman Degradation Sequential chemical cleavage and identification of N-terminal amino acids from a purified peptide. nih.govProvides direct, unambiguous sequence information from the N-terminus. Can sequence relatively long peptides (30-50 residues).Requires a pure protein sample with an unblocked N-terminus. Slower and less sensitive than mass spectrometry. nih.gov
Tandem Mass Spectrometry (MS/MS) Measures the mass-to-charge ratio of peptide fragments to deduce the amino acid sequence computationally. creative-biolabs.comHigh sensitivity (requires very little sample), high throughput, and can analyze complex protein mixtures. Can identify post-translational modifications. pressbooks.pubcreative-biolabs.comSequence is inferred rather than directly read. Distinguishing between isobaric amino acids (e.g., Leucine/Isoleucine) can be challenging.

Peptide Mapping and Disulfide Pattern Determination

Peptide mapping is a crucial analytical technique for the primary structure confirmation of proteins, including the this compound (IX/X-bp). thermofisher.com This process involves the enzymatic or chemical cleavage of the protein into smaller peptide fragments. These fragments are then separated and analyzed, providing a "fingerprint" of the protein's amino acid sequence.

For IX/X-bp, which is a heterodimer composed of an A chain and a B chain, peptide mapping is essential to verify the sequence of each subunit. nih.gov The complete amino acid sequences of both chains from the venom of Trimeresurus flavoviridis were determined by sequencing peptides generated from digestions with lysyl endopeptidase, chymotrypsin, and V8 protease, as well as chemical cleavage with cyanogen (B1215507) bromide. nih.gov The A chain consists of 129 residues, while the B chain has 123 residues. nih.gov

Table 1: Peptide Mapping Enzymes for this compound

Enzyme/Chemical Cleavage Site Purpose in IX/X-bp Analysis
Lysyl endopeptidase C-terminal side of Lysine (B10760008) Generation of specific peptide fragments for sequencing. nih.gov
Chymotrypsin C-terminal side of aromatic amino acids (Phe, Tyr, Trp) Production of overlapping peptide fragments to ensure complete sequence coverage. nih.gov
V8 Protease (Staphylococcus aureus) C-terminal side of Glutamic acid Generation of different sets of peptide fragments for sequence validation. nih.gov

Evolutionary Perspectives and Comparative Analysis of Factor Ix Factor X Binding Protein

Phylogenetic Relationships within the C-type Lectin Superfamily

Factor IX-Factor X-binding protein and its close relatives, such as Factor IX-binding protein (IX-bp) and Factor X-binding protein (X-bp), are classified as C-type lectin-related proteins (CLPs) or "snaclecs" (snake venom C-type lectins). mdpi.com Structurally, they belong to the large and diverse C-type lectin superfamily. nih.gov The main-chain fold of each subunit in these proteins is homologous to the carbohydrate-recognition domain (CRD) characteristic of C-type lectins. nih.gov

Sequence analysis of IX/X-bp from the venom of Trimeresurus flavoviridis (the habu snake) revealed 25-37% identity with the C-type CRD-like structures of various proteins, including acorn barnacle lectin, human and rat asialoglycoprotein receptors, the human lymphocyte Fc epsilon receptor for immunoglobulin E, and proteoglycan core protein. nih.gov This homology indicates a shared evolutionary ancestor. However, unlike typical C-type lectins that bind carbohydrates, IX-X-bp and its homologues have evolved to recognize and bind the gamma-carboxyglutamic acid (Gla) domains of vitamin K-dependent blood coagulation factors. nih.govnih.gov

The evolutionary transition from a monomeric, carbohydrate-binding C-type lectin to a heterodimeric, protein-binding anticoagulant involved significant structural modifications. nih.gov A key event in this evolution was the development of a domain-swapped dimeric structure. nih.govnih.gov This dimerization, resulting from amino acid deletions in a linker region of an extended central loop, disrupts the original carbohydrate-binding site and creates a new, concave surface that serves as the binding site for the Gla-domains of Factor IX and Factor X. nih.gov This structural rearrangement was instrumental in generating a new function, transforming a lectin into a potent anticoagulant toxin. nih.govnih.gov

Diversification and Functional Adaptation of this compound Variants Across Species

Following the initial evolutionary innovation, the genes encoding these C-type lectin-related proteins have undergone significant diversification, leading to a variety of protein isoforms with distinct specificities across different snake species. nih.gov This diversification is a clear example of adaptive evolution, where venom components are fine-tuned to be most effective against the physiological systems of specific prey animals. plos.orgresearchgate.net The presence of numerous, functionally distinct snake venom metalloproteinases (SVMPs) and other toxins in vipers is thought to enhance their ability to hunt different types of prey. researchgate.netresearchgate.net

Proteins that bind to the Gla domains of Factor IX and Factor X have been isolated from the venoms of several vipers, including Trimeresurus flavoviridis (habu snake), Deinagkistrodon acutus (sharp-nosed pit viper), Echis carinatus leucogaster (saw-scaled viper), and Trimeresurus stejnegeri (Stejneger's bamboo pit viper). nih.gov These proteins, while highly homologous, exhibit specialized functions. nih.gov For instance, IX-bp from T. flavoviridis binds specifically to the Gla domain of Factor IX, whereas the closely related IX/X-bp from the same venom binds to both Factor IX and Factor X. nih.govnih.gov This functional specialization allows for different modulatory effects on the coagulation cascade.

The table below summarizes some of the known Factor IX and/or Factor X-binding proteins from various snake venoms, illustrating their diversity.

Protein NameSource SpeciesTarget Coagulation Factor(s)
Factor IX/X-binding protein (IX/X-bp)Trimeresurus flavoviridisFactor IX, Factor X
Factor IX-binding protein (IX-bp)Trimeresurus flavoviridisFactor IX
Factor X-binding protein (X-bp)Deinagkistrodon acutusFactor X
Unnamed homologueEchis carinatus leucogasterFactor IX, Factor X
Unnamed homologueTrimeresurus stejnegeriFactor IX, Factor X

This table is based on data reported in the literature. nih.govnih.gov

This variation in venom components is believed to confer an evolutionary advantage, enabling snakes to effectively subdue a wider range of prey whose hemostatic systems may differ. plos.org The evolution of these venom proteins is a molecular arms race, where the toxins co-evolve with the physiological defenses of their prey.

Evolutionary Conservation and Divergence of Binding Sites

The crystal structure of IX-bp from T. flavoviridis reveals that the putative binding site for the Gla-domain is a concave surface formed between the two subunits of the protein. nih.gov The functional difference in ligand recognition between IX-bp and the dual-specificity IX/X-bp arises from variations in amino acid residues located in a specific loop region that contributes to this concave surface. nih.gov This illustrates how minor changes in sequence can lead to significant shifts in binding preference.

Interestingly, while the specific amino acids that confer selectivity may differ, the residues that interact with the Gla-domain itself are reported to be highly conserved among the various IX-bp and X-bp proteins. nih.gov This suggests a conserved binding pocket architecture that has been slightly modified in different lineages to favor interaction with either Factor IX, Factor X, or both. This combination of conserved structural motifs and divergent specificity-determining residues is a hallmark of the evolution of protein families with diverse functions. themannlab.org A calcium ion, which helps stabilize the structure for Gla-domain binding, is another conserved feature. nih.gov The evolution of these binding sites showcases how natural selection can act on minor sequence variations to refine and specialize protein function within a conserved structural framework.

Theoretical Frameworks and Future Research Directions for Factor Ix Factor X Binding Protein

Elucidation of Atomic-Level Interaction Dynamics

The precise mechanisms governing the interaction between factor IX (FIX), factor X (FX), and the factor IX-factor X-binding protein (IX/X-bp) remain a subject of intensive investigation. While it is established that IX/X-bp, a protein isolated from the venom of the Habu snake (Trimeresurus flavoviridis), binds to both FIX and FX in a calcium-dependent manner, the atomic-level intricacies of this tripartite complex are not fully understood. nih.govnih.gov Future research will likely employ a combination of experimental and computational approaches to delineate these interactions.

Key Research Areas:

High-Resolution Structural Studies: X-ray crystallography and cryo-electron microscopy will be instrumental in obtaining high-resolution structures of the IX/X-bp in complex with FIXa and FX. nih.govrcsb.org These structures would reveal the precise binding interfaces, the conformational changes induced upon complex formation, and the role of calcium ions in mediating these interactions. The current understanding of FIXa's structure, for instance, shows an arched module arrangement, and understanding how IX/X-bp interacts with this architecture is crucial. nih.gov

Spectroscopic and Biophysical Techniques: Techniques such as fluorescence resonance energy transfer (FRET), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to probe the binding affinities, kinetics, and thermodynamics of the interactions in real-time. These methods can complement structural data by providing a more dynamic picture of the complex formation.

Investigation of Post-Translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) play a critical role in the function of many proteins, including coagulation factors. johnshopkins.eduresearchgate.net Factor IX, for instance, undergoes extensive PTMs, including glycosylation, γ-carboxylation, β-hydroxylation, phosphorylation, and sulfation. biorxiv.orgnih.govnih.govsemanticscholar.org Understanding how these modifications on FIX and FX influence their interaction with IX/X-bp is a key area for future research.

Key Research Questions:

Impact of Glycosylation: Factor IX has several N-linked and O-linked glycosylation sites. biorxiv.orgnih.govpnas.org Research is needed to determine if these glycans sterically hinder or facilitate the binding of IX/X-bp. The location of some of these glycosylation sites, such as the one near the activation peptide cleavage site, suggests a potential regulatory role. biorxiv.org Hyper-glycosylation has been shown to potentially interfere with the enzymatic activity of FIX. nih.gov

Role of γ-Carboxylation: The binding of IX/X-bp to FIX and FX is dependent on their γ-carboxyglutamic acid (Gla) domains. nih.gov The extent of γ-carboxylation is critical for the biological activity of these factors, as it facilitates their interaction with phospholipid membranes. researchgate.net Future studies should investigate how variations in the number and position of Gla residues affect the affinity and specificity of IX/X-bp binding.

Other PTMs: The influence of other PTMs, such as phosphorylation and sulfation, on the interaction with IX/X-bp is largely unknown. nih.gov Investigating the impact of these modifications will provide a more complete understanding of the regulatory mechanisms governing the formation of the tenase complex.

Exploration of Novel Binding Partners Beyond Coagulation Factors

While the primary known binding partners of IX/X-bp are factor IX and factor X, the possibility of other interactions cannot be ruled out. The protein's structure, which shows homology with C-type carbohydrate recognition domains found in various receptors, suggests it might have a broader range of binding partners. nih.gov

Potential Avenues for Research:

Interactome Studies: High-throughput screening techniques, such as yeast two-hybrid screens and affinity purification-mass spectrometry, could be employed to identify novel binding partners of IX/X-bp in various biological contexts. This could reveal unexpected roles for this protein outside of blood coagulation.

Cellular Binding Studies: Investigating the binding of IX/X-bp to different cell types, such as platelets and endothelial cells, could uncover new cellular receptors and signaling pathways that are modulated by this protein.

Homology-Based Predictions: The structural similarity of IX/X-bp to proteins like asialoglycoprotein receptors and tetranectin (B1166008) suggests potential interactions with glycoproteins and other components of the extracellular matrix. nih.gov Computational modeling and in vitro binding assays can be used to explore these possibilities.

Development of Research Tools and Probes Based on this compound

The high specificity and affinity of IX/X-bp for the Gla domains of factor IX and factor X make it a valuable candidate for the development of novel research tools and diagnostic probes. nih.gov

Potential Applications:

Affinity Chromatography: Immobilized IX/X-bp could be used as a highly specific ligand for the affinity purification of factor IX and factor X from plasma or recombinant expression systems. This would be an improvement over existing methods that often rely on less specific antibodies.

Diagnostic Assays: Labeled IX/X-bp could be developed into probes for use in enzyme-linked immunosorbent assays (ELISAs) or other immunoassays to specifically quantify the levels of functional factor IX and factor X in clinical samples. This could be particularly useful for diagnosing and monitoring bleeding disorders like hemophilia B. drugbank.com

In Vivo Imaging: Fluorescently or radioactively labeled IX/X-bp could potentially be used as an in vivo imaging agent to visualize sites of active coagulation, such as thrombi. This could have applications in the diagnosis of thrombotic disorders.

Aptamer-Gated Screening: The principles of specific binding, as seen with IX/X-bp, are being explored in advanced screening techniques like Primer Extension-Mediated Aptamer-Gated DNA-Encoded Library Screening (PEMAG-DEL) to discover new ligands in physiologically relevant environments. acs.org

Q & A

Q. How is factor IX-factor X-binding protein (IX/X-bp) purified from snake venom, and what chromatographic techniques are employed?

IX/X-bp is purified using a combination of affinity chromatography and gel filtration. Crude venom is first applied to a factor X-Cellulofine affinity column to isolate the target protein via its specific binding to factor X. Subsequent purification steps include size-exclusion chromatography (e.g., Sephadex G-75) to separate proteins by molecular weight and ion-exchange chromatography (e.g., S-Sepharose Fast Flow) to refine purity based on charge differences. These methods yield a heterodimeric protein with subunits of ~14 kDa each under reducing conditions .

Q. What is the structural basis of IX/X-bp's interaction with coagulation factors IX and X?

IX/X-bp belongs to the C-type lectin-like protein (CLP) family and forms a heterodimer. Structural studies reveal that its two subunits engage in three-dimensional domain swapping, creating a binding interface complementary to the γ-carboxyglutamic acid (Gla) domain of factors IX/X. This interaction is mediated by hydrophobic patches and hydrogen bonds, with critical residues (e.g., Arg/Lys in IX/X-bp) coordinating Ca²⁺ ions bound to the Gla domain .

Q. What role do calcium ions play in the binding mechanism of IX/X-bp?

Calcium ions are essential for IX/X-bp’s anticoagulant activity. They stabilize the Gla domain of factors IX/X, enabling conformational changes that expose hydrophobic residues for binding. IX/X-bp forms a 1:1 stoichiometric complex with factors IX/X only in the presence of Ca²⁺, as shown by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Mg²⁺ can modulate binding by reducing the Ca²⁺ concentration required for optimal interaction .

Advanced Research Questions

Q. How do X-ray crystallography studies elucidate the anticoagulant mechanism of factor X-binding protein (X-bp)?

Crystal structures of X-bp in complex with the Gla domain of factor X (2.3-Å resolution) show that two hydrophobic patches on the Gla domain critical for membrane phospholipid binding are occluded upon X-bp binding. This steric hindrance prevents factor X from anchoring to cell membranes, disrupting coagulation cascade amplification. These structural insights guide the design of Gla domain-targeted anticoagulants .

Q. What experimental approaches are used to analyze the folding and stability of IX/X-bp under denaturing conditions?

Equilibrium unfolding/refolding is studied using fluorescence spectroscopy and circular dichroism (CD). Guanidine hydrochloride (GdnHCl)-induced denaturation reveals that apo-IX/X-bp unfolds via a two-state process, while Ca²⁺-bound holo-IX/X-bp exhibits intermediate states (Ia and Ib). Tb³⁺ substitution for Ca²⁺ provides a fluorescent probe to track metal-binding site formation during refolding .

Q. How do variations in experimental conditions (e.g., Mg²⁺ presence) affect binding affinity measurements?

Mg²⁺ enhances IX/X-bp’s affinity for factor X by reducing the required Ca²⁺ concentration from ~5 mM to ~1 mM. This is quantified via dissociation constants (Kd): Without Mg²⁺, Kd for factor X is 125 nM; with Mg²⁺, Kd decreases to 25 nM. Such ionic synergism must be controlled in functional assays to avoid skewed interpretations .

Q. How do structural features of the Gla domain make it a target for anticoagulant drug design?

The Gla domain’s membrane-binding loops (ω-loop and hydrophobic stack) are critical for coagulation factor function. X-bp mimics phospholipid surfaces by burying these loops, blocking membrane recruitment. Computational modeling of X-bp’s binding interface enables the rational design of synthetic peptides or small molecules that mimic its inhibitory epitopes .

Q. How can conflicting data on IX/X-bp’s dissociation constants (Kd) across studies be reconciled?

Discrepancies in Kd values (e.g., 6.6 nM for factor IX vs. 125 nM for factor X) arise from assay conditions (e.g., ionic strength, divalent cation concentrations). Standardizing buffers with fixed Ca²⁺/Mg²⁺ ratios and using orthogonal methods (SPR, ITC, and far-Western blotting) ensures consistency. For example, far-Western blotting confirms direct binding independent of lectin-like mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.